- Electrochemical Radical Borylation of Aryl Iodides, Chinese Journal of Chemistry, 2019, 37(4), 347-351

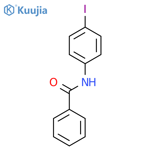

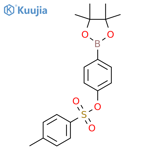

Cas no 935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide)

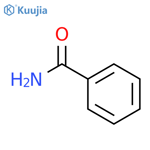

![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide structure](https://ko.kuujia.com/scimg/cas/935660-75-6x500.png)

935660-75-6 structure

상품 이름:N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

CAS 번호:935660-75-6

MF:C19H22BNO3

메가와트:323.193885326386

MDL:MFCD14706697

CID:822351

PubChem ID:16125107

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 화학적 및 물리적 성질

이름 및 식별자

-

- N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide

- N-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-benzamide

- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzamide

- AX8163853

- Y6586

- N-(4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl)benzamide

- N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide (ACI)

- SCHEMBL257797

- C77216

- 4-[(Phenylamino)carbonyl]phenylboronic acid pinacol ester

- MFCD14706697

- CS-0153856

- DA-40378

- DS-12803

- DTXSID50583111

- C19H22BNO3

- 935660-75-6

- AKOS015919115

- N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

-

- MDL: MFCD14706697

- 인치: 1S/C19H22BNO3/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)21-17(22)14-8-6-5-7-9-14/h5-13H,1-4H3,(H,21,22)

- InChIKey: BRERQYZGASSZJR-UHFFFAOYSA-N

- 미소: O=C(C1C=CC=CC=1)NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1

계산된 속성

- 정밀분자량: 323.1692737g/mol

- 동위원소 질량: 323.1692737g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 1

- 수소 결합 수용체 수량: 3

- 중원자 수량: 24

- 회전 가능한 화학 키 수량: 3

- 복잡도: 436

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 47.6

실험적 성질

- 밀도: 1.13

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-100mg |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 100mg |

¥84.0 | 2024-04-17 | |

| Chemenu | CM134731-5g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 5g |

$604 | 2022-08-31 | |

| abcr | AB491729-1 g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide; . |

935660-75-6 | 1g |

€260.70 | 2023-04-20 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTCY047-10G |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |

935660-75-6 | 95% | 10g |

¥ 3,874.00 | 2023-04-12 | |

| Fluorochem | 225263-250mg |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 250mg |

£53.00 | 2022-02-28 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD163853-250mg |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 250mg |

¥138.0 | 2024-04-17 | |

| Alichem | A019119818-1g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 1g |

$162.74 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH293-200mg |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide |

935660-75-6 | 95+% | 200mg |

460.0CNY | 2021-07-13 | |

| TRC | N072195-100mg |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 100mg |

$ 180.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224496-10g |

N-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzamide |

935660-75-6 | 95% | 10g |

¥3705.00 | 2024-04-24 |

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 합성 방법

합성회로 1

반응 조건

1.1 Reagents: Cesium carbonate Solvents: Methanol ; 3 h, 65 °C

참조

합성회로 2

반응 조건

1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C

참조

- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726

합성회로 3

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 15 h, rt

참조

- Preparation of novel 4-aminopyrazolo[3,4-d]pyrimidinylazabicyclo derivatives as BTK inhibitor and pharmaceutical composition comprising the same, World Intellectual Property Organization, , ,

합성회로 4

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

참조

- Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor, Journal of Medicinal Chemistry, 2007, 50(7), 1584-1597

합성회로 5

반응 조건

1.1 Reagents: Diisopropylethylamine , O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ; 0 °C; overnight, rt

참조

- Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3, Journal of Medicinal Chemistry, 2022, 65(19), 13094-13111

합성회로 6

반응 조건

1.1 Solvents: Tetrahydrofuran ; 4 h, rt → 65 °C; 65 °C → 75 °C; 75 °C → 50 °C

1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C

1.2 Solvents: Heptane ; 50 °C; 3 h, 50 °C; 2 h, 50 °C → 5 °C; 6 h, 5 °C

참조

- A process for the preparation of niraparib, World Intellectual Property Organization, , ,

합성회로 7

반응 조건

1.1 Reagents: Tripotassium phosphate Catalysts: (SP-4-2)-[8-[2-[Bis(2-methylphenyl)phosphino-κP]phenyl]-1,3,5,7-tetramethyl-2,4,… Solvents: Toluene ; 18 h, 90 °C

참조

- Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles, Chemistry - A European Journal, 2016, 22(52), 18752-18755

합성회로 8

반응 조건

1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dimethylformamide ; 16 h, rt

참조

- Weakly conjugated bacteriochlorin-bacteriochlorin dyad: Synthesis and photophysical properties, Journal of Porphyrins and Phthalocyanines, 2021, 25, 724-733

합성회로 9

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt

참조

- Synthesis of 2-Amino-1,3-dienes from Propargyl Carbonates via Palladium-Catalyzed Carbon-Nitrogen Bond Formation, Organic Letters, 2020, 22(3), 879-883

합성회로 10

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Dichloromethane ; rt; 1.5 h, 40 °C

1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt

1.2 Solvents: Dichloromethane ; 10 min, 0 °C; 2.5 h, rt

참조

- para-Selective Alkylation of Benzamides and Aromatic Ketones by Cooperative Nickel/Aluminum Catalysis, Journal of the American Chemical Society, 2016, 138(44), 14699-14704

합성회로 11

반응 조건

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, rt

참조

- Preparation of arylboronates as inhibitors of fatty acid amide hydrolase, World Intellectual Property Organization, , ,

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Raw materials

- 1-(Tosyloxy)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)benzene

- N-(4-iodophenyl)Benzamide

- p-(Benzoylamino)benzoic Acid

- Benzamide

- 2,3-Dimethylbutane-2,3-diol

- Benzoic acid

- Bis(pinacolato)diborane

- 4-Aminophenylboronic acid pinacol ester

- 4-Benzamidophenylboronic acid

- Benzoyl chloride

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide Preparation Products

N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide 관련 문헌

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

2. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112

-

Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738

935660-75-6 (N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide) 관련 제품

- 214360-57-3(N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide)

- 1694752-41-4(1,3,5-Triazin-2(1H)-one, 6-amino-4-(2-chloro-3-furanyl)-)

- 110548-07-7((R)-Ofloxacin Carboxylic Acid (Dextrofloxacin Difluoro Impurity))

- 1956322-79-4(2-Hydrazinyl-5-methoxypyrazine hydrochloride)

- 2091683-42-8(2-Bromo-4-fluoro-6-(trifluoromethyl)benzaldehyde)

- 2375268-85-0({8-benzyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanamine)

- 196496-02-3(3-Oxocyclopent-1-enecarboxylic acid)

- 387352-96-7(4-(2-Chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazole)

- 392301-12-1(2,2-dimethyl-N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide)

- 762259-41-6(2-(4-chlorophenyl)sulfanyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methylacetamide)

추천 공급업체

Amadis Chemical Company Limited

(CAS:935660-75-6)N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzamide

순결:99%/99%

재다:5g/10g

가격 ($):414.0/747.0